molecular formula C7H8N2O2 B1216944 N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide CAS No. 3128-29-8

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Cat. No.: B1216944
CAS No.: 3128-29-8
M. Wt: 152.15 g/mol
InChI Key: BYSMVNPWERSAPZ-UHFFFAOYSA-N
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Description

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a heterocyclic aromatic compound belonging to the class of nicotinamides. It contains a pyridine ring substituted at position 3 by a carboxamide group and at position 1 by a methyl group.

Biochemical Analysis

Biochemical Properties

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide plays a significant role in biochemical reactions, particularly those involving nicotinamide derivatives. It interacts with enzymes such as NADPH oxidase, which generates superoxide intracellularly upon complex formation with CYBA/p22phox . This interaction is crucial for regulating signaling cascades, possibly through the inhibition of phosphatases. Additionally, this compound may function as an oxygen sensor, regulating the KCNK3/TASK-1 potassium channel and HIF1A activity . These interactions highlight the compound’s role in cellular redox signaling and metabolic regulation.

Cellular Effects

This compound influences various cellular processes, including apoptosis, bone resorption, and lipopolysaccharide-mediated activation of NFKB . It may produce superoxide in the nucleus, playing a role in regulating gene expression upon cell stimulation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a modulator of cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It forms complexes with NADPH oxidase, leading to the generation of superoxide and subsequent regulation of signaling cascades . The compound may also inhibit or activate enzymes, influencing various metabolic pathways and gene expression patterns. These molecular interactions are pivotal for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. Studies have shown that the compound’s high reactivity can lead to easy access to various substituted nicotinates . Increased temperature during synthesis can result in resinification and decreased yields

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It may influence metabolic flux and metabolite levels, contributing to its role in cellular metabolism. The compound’s interactions with NADPH oxidase and other enzymes highlight its significance in metabolic regulation .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within the nucleus and its role in redox signaling further emphasize its importance in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of molecular sieves and refluxing a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates. The reaction conditions are optimized to achieve higher product yields .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products:

Scientific Research Applications

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
  • N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
  • 4-Oxo-1,4-dihydropyridine-3-carboxamide

Uniqueness: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 and carboxamide group at position 3 make it a versatile intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

N-methyl-4-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSMVNPWERSAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953323
Record name N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-29-8
Record name N(1)-Methyl-4-pyridone-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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